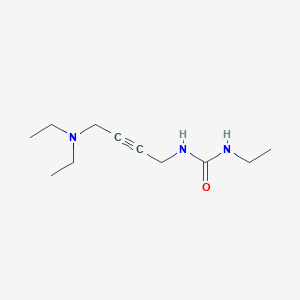
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(diethylamino)but-2-yn-1-yl” is a carboxylic ester resulting from the formal condensation of the carboxy group of cyclohexyl (hydroxy)phenylacetic acid with the hydroxy group of 4-(diethylamino)but-2-yn-1-ol .
Synthesis Analysis
The synthesis of a related compound, “4-(Diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate”, involves the preparation of 4-(DIETHYLAMINO)-2-BUTYNYL alpha phenyl cyclohexane glycolate (1) according to the procedures described in U.S. Patent No. 5,973,182 .Molecular Structure Analysis
The InChI code for a related compound, “4-(diethylamino)-2-butynyl cyclohexyl (hydroxy)phenylacetate”, is 1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 .Physical And Chemical Properties Analysis
The related compound “4-(diethylamino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate” has a molecular weight of 357.49 g/mol . It has a Log Po/w (iLOGP) of 4.3, indicating its lipophilicity .Scientific Research Applications
DNA Interaction and Antiproliferative Effects
Research on analogs of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" indicates significant interaction with DNA structures, leading to potential antiproliferative effects. For instance, substituted anthraquinones related to doxorubicin and mitoxantrone have shown the ability to intercalate into DNA. These interactions affect the DNA's physical properties and biological functions, which could be harnessed for therapeutic purposes, particularly in cancer research (Islam et al., 1985).
Synthetic Chemistry and Molecular Design
The compound's structure is reminiscent of functionalities used in the synthesis of various heterocyclic compounds and scaffolds, which are crucial in medicinal chemistry. Studies have explored the synthesis of novel scaffolds with potential as urease inhibitors, indicating the relevance of similar structures in the development of new therapeutic agents (Nazir et al., 2018). These compounds have been tested for their inhibitory potential against specific enzymes, showing competitive inhibition which could be valuable in drug discovery and design.
Material Science and CO2 Capture
Compounds with similar functionalities have been investigated for their potential in CO2 capture technologies. For example, 4-Diethylamino-2-butanol (DEAB), a compound with related functional groups, has been studied for its absorption capabilities of CO2 in hollow fiber membrane contactors. This research suggests potential applications of "1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea" in environmental science, particularly in the development of novel materials for gas separation and capture processes (Masoumi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-12-11(15)13-9-7-8-10-14(5-2)6-3/h4-6,9-10H2,1-3H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJQWBMBZLSCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Diethylamino)but-2-yn-1-yl)-3-ethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

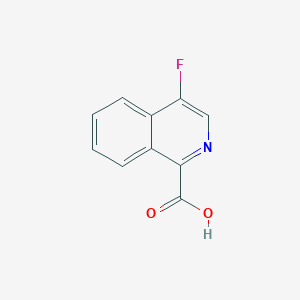
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
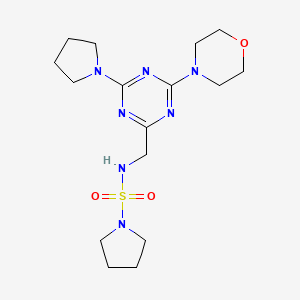
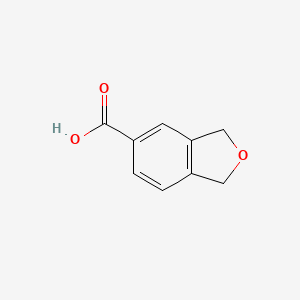

![8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate](/img/structure/B2574782.png)
![8-ethoxy-3-(4-ethoxyphenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2574783.png)

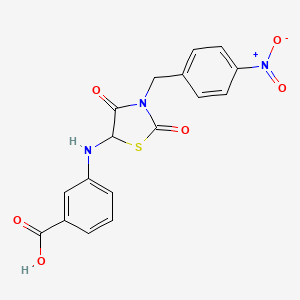
![3-(1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2574791.png)
![N-(2-chlorophenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2574792.png)
![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)
![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)